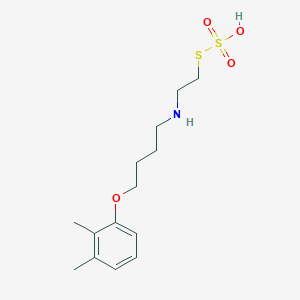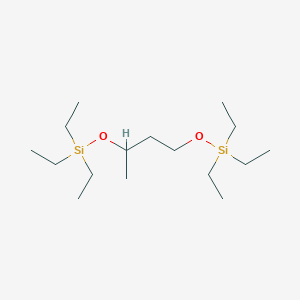
3,3,9,9-Tetraethyl-5-methyl-4,8-dioxa-3,9-disilaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[(triethylsilyl)oxy]butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is characterized by the presence of two triethylsilyl groups attached to a butane backbone. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Méthodes De Préparation
1,3-Bis[(triethylsilyl)oxy]butane can be synthesized through various methods. One common synthetic route involves the reaction of butane-1,3-diol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
1,3-Bis[(triethylsilyl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the silyl groups to silanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The triethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles such as halides or alkoxides.
Applications De Recherche Scientifique
1,3-Bis[(triethylsilyl)oxy]butane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The triethylsilyl groups can be easily removed under mild conditions, making it a versatile reagent.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the modification of drug molecules to enhance their stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability
Mécanisme D'action
The mechanism of action of 1,3-Bis[(triethylsilyl)oxy]butane involves the interaction of its silyl groups with various molecular targets. The triethylsilyl groups can form stable bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Comparaison Avec Des Composés Similaires
1,3-Bis[(triethylsilyl)oxy]butane can be compared with other similar compounds such as:
1,3-Bis(trimethylsilyl)propane: This compound has trimethylsilyl groups instead of triethylsilyl groups, leading to differences in steric hindrance and reactivity.
1,3-Bis(trimethylsilyloxy)propane: Similar to the above, but with an oxygen atom linking the silyl groups to the butane backbone.
Tetramethylsilane: A simpler compound with four methyl groups attached to a silicon atom, often used as a reference standard in NMR spectroscopy.
The uniqueness of 1,3-Bis[(triethylsilyl)oxy]butane lies in its specific combination of triethylsilyl groups and butane backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
18546-98-0 |
|---|---|
Formule moléculaire |
C16H38O2Si2 |
Poids moléculaire |
318.64 g/mol |
Nom IUPAC |
triethyl(4-triethylsilyloxybutan-2-yloxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-19(9-2,10-3)17-15-14-16(7)18-20(11-4,12-5)13-6/h16H,8-15H2,1-7H3 |
Clé InChI |
ZRFPOGOYHZXDLU-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCC(C)O[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
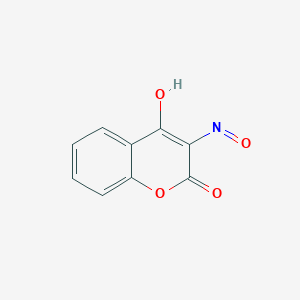
![2-[(1,1-Diethoxynon-2-YN-4-YL)oxy]oxane](/img/structure/B14705769.png)

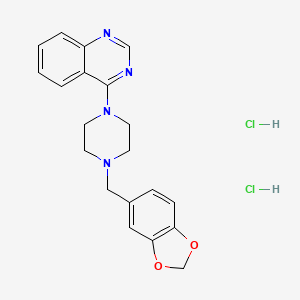
![2H-Pyran, tetrahydro-2-[(4-methylphenyl)methoxy]-](/img/structure/B14705778.png)

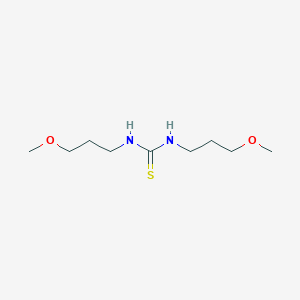
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)

